N-(1-benzylpyridin-2-ylidene)acetamide
Overview
Description
N-(1-benzylpyridin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors : A study synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, which were tested as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, making them relevant in materials science and engineering for protecting metals from corrosion (Yıldırım & Cetin, 2008).
Pharmaceutical Compositions : Certain derivatives of this compound have been used in pharmaceutical compositions and therapeutic applications. For example, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate or its solvate has been indicated in medical applications, showing the compound's relevance in drug design and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Structure-Activity Relationships in Medicine : In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, analogs of these acetamide derivatives have been evaluated for their stability and therapeutic effects. Such research is crucial for understanding disease pathways and developing targeted therapies (Stec et al., 2011).
Antimicrobial and Quantum Calculations : The antimicrobial activity of novel sulfonamide derivatives has been studied alongside quantum calculations to provide a correlation between experimental and theoretical analyses. These kinds of studies are vital in the discovery and optimization of new antimicrobials (Fahim & Ismael, 2019).
Anticancer Activity : Some acetamide derivatives have been synthesized and tested for their anticancer activity. The most potent cytotoxic effects were found against specific leukemia cell lines, highlighting the compound's potential in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
N-(1-benzylpyridin-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)15-14-9-5-6-10-16(14)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQVJIQKAOATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC=CN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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